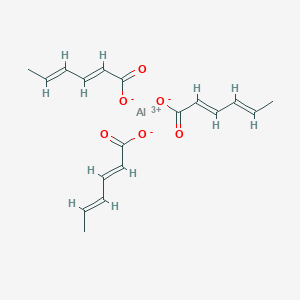
Aluminum sorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aluminum sorbate, also known as this compound, is a useful research compound. Its molecular formula is C18H21AlO6 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Food Preservation
Aluminum sorbate is primarily recognized for its antimicrobial properties, making it a candidate for food preservation. Sorbic acid and its salts, including this compound, are widely used as preservatives in various food products. They inhibit the growth of molds and yeasts, thereby extending the shelf life of items such as:
- Cheese
- Baked goods
- Beverages
- Confectioneries
Research indicates that this compound can be effective at concentrations typically ranging from 0.05% to 0.3% in food products . Its efficacy stems from its ability to disrupt microbial cell membranes, which prevents spoilage and maintains food quality.
Anti-Corrosion Applications
This compound has been investigated for its potential as an anti-corrosion agent. Studies have shown that it can be incorporated into coatings to protect metal surfaces from rust and corrosion. The mechanism involves forming a protective layer that reduces oxidation processes on metals such as aluminum alloys.
Case Study: Anti-Corrosion Coatings
A study explored the incorporation of this compound into polysaccharide-based coatings for aluminum alloys. The results demonstrated significant improvements in corrosion resistance compared to untreated surfaces. The protective effect was attributed to the formation of a stable barrier that inhibits moisture and corrosive agents from penetrating the metal surface .
Pigment in Coatings
This compound has also been synthesized as a pigment for marine paints. Its incorporation into paint formulations aims to provide antifouling properties, which prevent the accumulation of marine organisms on submerged surfaces.
Synthesis and Characterization
Research focused on synthesizing this compound and evaluating its performance as a pigment revealed that it possesses desirable characteristics such as color stability and resistance to leaching in marine environments . These properties make it suitable for use in protective coatings where durability is essential.
Agricultural Applications
In agricultural contexts, this compound has been explored for its potential to enhance crop protection against fungal pathogens. It may act synergistically with other treatments to improve efficacy against common agricultural pests.
Research Insights
Studies have indicated that when combined with other natural extracts, this compound can enhance the overall antimicrobial activity against specific fungi responsible for crop diseases . This application highlights its versatility beyond traditional uses.
Properties
CAS No. |
16899-72-2 |
|---|---|
Molecular Formula |
C18H21AlO6 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
aluminum;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/3C6H8O2.Al/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
InChI Key |
UUGHYISAEYRDII-KWYLWIMLSA-K |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |
Isomeric SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Al+3] |
Canonical SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |
Synonyms |
ALUMINIUMSORBATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















